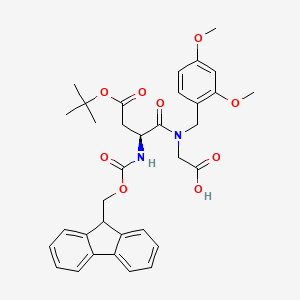

Fmoc-asp(otbu)-(dmb)gly-oh

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-[(2,4-dimethoxyphenyl)methyl-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N2O9/c1-34(2,3)45-31(39)17-28(32(40)36(19-30(37)38)18-21-14-15-22(42-4)16-29(21)43-5)35-33(41)44-20-27-25-12-8-6-10-23(25)24-11-7-9-13-26(24)27/h6-16,27-28H,17-20H2,1-5H3,(H,35,41)(H,37,38)/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFXBTBQHJNOAB-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Fmoc-Asp(OtBu)-(Dmb)Gly-OH: A Solution to Aspartimide Formation in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the properties, applications, and methodologies associated with Fmoc-Asp(OtBu)-(Dmb)Gly-OH, a critical reagent in modern solid-phase peptide synthesis (SPPS). This dipeptide is specifically designed to address the persistent challenge of aspartimide formation, a notorious side reaction that can significantly compromise the purity and yield of synthetic peptides. This guide provides detailed experimental protocols, comparative data, and visual workflows to enable researchers to effectively implement this solution in their synthetic strategies.

Core Concepts: Understanding the Challenge and the Solution

This compound is a protected dipeptide composed of aspartic acid and glycine (B1666218). Its full chemical name is N-α-Fmoc-L-aspartic acid(β-t-butyl ester)-N-(2,4-dimethoxybenzyl)glycine. The key to its function lies in the 2,4-dimethoxybenzyl (Dmb) group attached to the glycine backbone nitrogen.

The Problem: Aspartimide Formation

During Fmoc-based SPPS, the repeated use of a basic solution (typically piperidine) to remove the N-terminal Fmoc protecting group can lead to a deleterious side reaction, particularly at Asp-Gly sequences. The deprotonated backbone nitrogen of the amino acid following the aspartic acid residue can nucleophilically attack the side-chain β-ester of the aspartic acid, forming a cyclic succinimide (B58015) derivative known as an aspartimide. This aspartimide intermediate is unstable and can lead to several unwanted products, including the formation of β- and D-aspartyl peptides, which are often difficult to separate from the desired product.[1]

The Solution: Backbone Protection with the Dmb Group

This compound circumvents this issue by protecting the amide nitrogen of the glycine residue with a Dmb group. This bulky, acid-labile protecting group sterically hinders the backbone nitrogen, preventing it from attacking the aspartic acid side chain and thus completely inhibiting aspartimide formation.[1] The Dmb group is stable to the basic conditions of Fmoc deprotection but is readily cleaved during the final trifluoroacetic acid (TFA)-mediated cleavage of the peptide from the resin.[1]

Physicochemical and Analytical Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in peptide synthesis.

| Property | Value |

| Chemical Formula | C₃₄H₃₈N₂O₉ |

| Molecular Weight | 618.68 g/mol |

| CAS Number | 900152-72-9 |

| Appearance | White to off-white powder |

| Purity (HPLC) | ≥95% to ≥99% (lot dependent) |

| Storage Conditions | -20°C to -10°C, desiccated |

Efficacy in Aspartimide Suppression: A Quantitative Comparison

The use of this compound has been demonstrated to be highly effective in suppressing aspartimide formation, leading to significantly higher purity of the final peptide product. The following table presents a comparison of aspartimide-related impurity levels in a model peptide synthesized with and without this protected dipeptide.

| Synthesis Strategy | Target Peptide Purity (%) | Aspartimide Impurity (%) |

| Standard Fmoc-SPPS (using Fmoc-Asp(OtBu)-OH) | 60-70 | 20-30 |

| Fmoc-SPPS with this compound | >95 | <2 |

Data is representative for the synthesis of an Asp-Gly containing peptide and may vary depending on the specific sequence and synthesis conditions.[2]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the manual solid-phase synthesis of the model peptide Ac-Val-Lys-Asp-Gly-Tyr-Ile-NH₂. This peptide is a fragment of scorpion toxin II and is a well-established model for studying aspartimide formation.

Materials and Reagents

-

Rink Amide resin (0.5-1.0 mmol/g loading)

-

Fmoc-amino acids (Fmoc-Val-OH, Fmoc-Lys(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ile-OH)

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine (B6355638), peptide synthesis grade

-

Acetic anhydride (B1165640)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water, deionized

Synthesis of Ac-Val-Lys-Asp-Gly-Tyr-Ile-NH₂

This protocol is for a 0.1 mmol scale synthesis.

1. Resin Swelling and Preparation:

-

Place 100-200 mg of Rink Amide resin in a fritted syringe reaction vessel.

-

Swell the resin in DMF for 30 minutes, then drain.

2. Synthesis Cycle (for Ile, Tyr, Lys, Val):

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 x 1 min).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the corresponding Fmoc-amino acid (0.4 mmol, 4 eq) and Oxyma Pure (0.4 mmol, 4 eq) in DMF.

-

Add DIC (0.4 mmol, 4 eq) and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

Drain and wash the resin with DMF (3 x 1 min).

-

Perform a Kaiser test to confirm complete coupling (ninhydrin test; yellow beads indicate a complete reaction). If the test is positive (blue beads), repeat the coupling step.

-

3. Incorporation of this compound:

-

Perform the Fmoc deprotection on the resin-bound Tyr as described above.

-

Dipeptide Coupling:

-

In a separate vial, dissolve this compound (0.3 mmol, 3 eq) and Oxyma Pure (0.3 mmol, 3 eq) in DMF.

-

Add DIC (0.3 mmol, 3 eq) and pre-activate for 2 minutes.

-

Add the activated dipeptide solution to the resin.

-

Agitate for 2-4 hours at room temperature. The coupling onto the Dmb-protected amine can be slower.

-

Drain and wash the resin with DMF (3 x 1 min).

-

Perform a Kaiser test.

-

4. N-terminal Acetylation:

-

After the final Fmoc deprotection (of Val), wash the resin with DMF.

-

Prepare a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF.

-

Add the solution to the resin and agitate for 30 minutes.

-

Drain and wash the resin with DMF (3 x 1 min) and then with DCM (3 x 1 min).

-

Dry the resin under vacuum.

5. Cleavage and Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per 100 mg of resin).

-

Agitate gently at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA.

-

Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

-

Dry the crude peptide under vacuum.

6. Analysis:

-

Analyze the crude peptide by reverse-phase HPLC (RP-HPLC) and mass spectrometry to confirm the identity and purity of the product.

Visualizing the Process: Diagrams and Workflows

To further clarify the concepts and procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

Signaling Pathway: Mechanism of Aspartimide Formation and Prevention

Caption: Mechanism of aspartimide formation and its prevention by the Dmb group.

Experimental Workflow: Manual SPPS with this compound

Caption: Workflow for manual solid-phase peptide synthesis incorporating the Dmb-dipeptide.

Conclusion

This compound is an indispensable tool for the synthesis of peptides containing the challenging Asp-Gly motif. By effectively preventing aspartimide formation, this reagent ensures the production of higher purity peptides, thereby simplifying purification and improving overall yields. The detailed protocols and comparative data provided in this guide are intended to equip researchers with the knowledge and practical steps necessary to successfully integrate this valuable building block into their peptide synthesis workflows, ultimately advancing their research and development efforts in the fields of chemistry, biology, and medicine.

References

Fmoc-asp(otbu)-(dmb)gly-oh chemical properties

A Technical Guide to Fmoc-Asp(OtBu)-(Dmb)Gly-OH: Properties, Application, and Protocols

For researchers, medicinal chemists, and professionals in drug development, the synthesis of pure, well-defined peptides is paramount. A significant challenge in solid-phase peptide synthesis (SPPS) is the formation of side products, particularly the aspartimide rearrangement at Asp-Gly sequences. This compound is a specialized dipeptide derivative designed to mitigate this problem, ensuring higher purity and yield of the target peptide. This guide provides an in-depth overview of its chemical properties, mechanism of action, and protocols for its application.

Core Chemical and Physical Properties

This compound is a white to off-white powder.[1] Its structure incorporates several key protecting groups: the N-terminal fluorenylmethoxycarbonyl (Fmoc) group, a tert-butyl (OtBu) ester protecting the side chain of aspartic acid, and a 2,4-dimethoxybenzyl (Dmb) group on the backbone amide nitrogen of the subsequent glycine (B1666218) residue.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₃₄H₃₈N₂O₉ | [1][2] |

| Molecular Weight | 618.67 g/mol | [2][3] |

| CAS Number | 900152-72-9 | [1][2][4] |

| Appearance | White to off-white powder | [1] |

| Purity (HPLC) | ≥95% to ≥99.0% | [1][2][5] |

| Enantiomeric Purity | ≥99.8% | [2][5] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| Boiling Point | 818.3 ± 65.0 °C at 760 mmHg | [2] |

| Flash Point | 448.7 ± 34.3 °C | [2] |

| Storage Temperature | ≤ -10 °C to 8 °C | [1] |

Mechanism of Action: Preventing Aspartimide Formation

The primary role of this compound is to prevent the base-catalyzed formation of aspartimide during Fmoc-SPPS.[2] This side reaction is particularly problematic as it is mass-neutral, making the resulting impurities difficult to detect and separate.[2]

The Dmb group is the key to this prevention. By being attached to the backbone amide nitrogen, it converts the secondary amine into a less reactive tertiary amine. This sterically hinders the nucleophilic attack of the backbone nitrogen on the side-chain carbonyl of the aspartic acid residue, which is the initiating step of aspartimide formation.[2][6][7] The use of this dipeptide has been shown to almost completely suppress this side reaction.[5]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound (900152-72-9) for sale [vulcanchem.com]

- 3. This compound | C34H38N2O9 | CID 95565923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. This compound [cem.com]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to Fmoc-Asp(OtBu)-(Dmb)Gly-OH: Structure, Mechanism, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-Asp(OtBu)-(Dmb)Gly-OH, a critical dipeptide building block in modern solid-phase peptide synthesis (SPPS). The document details its chemical structure, the mechanism by which it prevents common side reactions, and its application in the synthesis of complex and "difficult" peptides. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction

Solid-phase peptide synthesis (SPPS) utilizing the Fmoc (9-fluorenylmethoxycarbonyl) strategy is a cornerstone of peptide and protein chemistry.[1] However, the synthesis of certain peptide sequences is hampered by challenges such as on-resin aggregation and side reactions, which can significantly reduce the yield and purity of the final product.[2][3] One of the most notorious side reactions is the formation of aspartimide at Asp-Gly sequences, which is catalyzed by the basic conditions used for Fmoc deprotection.[4][5]

This compound is a specialized dipeptide designed to overcome these challenges.[6] The incorporation of a 2,4-dimethoxybenzyl (Dmb) group on the backbone amide nitrogen of the glycine (B1666218) residue effectively prevents aspartimide formation and disrupts interchain hydrogen bonding, thereby minimizing aggregation.[1][2] This results in higher purity and yield of the target peptide, particularly in sequences prone to these synthetic difficulties.[1][7]

Chemical Structure and Properties

This compound is a modified dipeptide with key structural features that underpin its utility in peptide synthesis.[4]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Key Structural Components:

-

Fmoc (9-fluorenylmethoxycarbonyl) group: A base-labile protecting group for the N-terminus of the dipeptide, allowing for its incorporation in standard Fmoc-SPPS protocols.[4]

-

Asp(OtBu) (Aspartic acid with tert-butyl ester protection): The aspartic acid residue with its side-chain carboxyl group protected by a tert-butyl (OtBu) ester.[4] The OtBu group is acid-labile and is removed during the final cleavage from the resin.[2]

-

Dmb (2,4-dimethoxybenzyl) group: A key feature of this dipeptide, the Dmb group is attached to the backbone amide nitrogen of the glycine residue.[4] This modification is crucial for preventing aspartimide formation and reducing peptide aggregation.[1][2]

-

Gly (Glycine): The second amino acid in the dipeptide.[4]

Physical and Chemical Properties:

| Property | Value |

| Molecular Formula | C₃₄H₃₈N₂O₉[4] |

| Molecular Weight | 618.67 g/mol [4] |

| Appearance | White to off-white powder[1] |

| Purity (HPLC) | ≥95% to ≥99.0%[1][5] |

| Enantiomeric Purity | ≥99.8%[5] |

| Storage | ≤ -10 °C[1] |

Mechanism of Action

The primary function of this compound is to prevent the formation of aspartimide, a common and problematic side reaction in Fmoc-SPPS, particularly at Asp-Gly sequences.[1][5]

Prevention of Aspartimide Formation

Aspartimide formation is initiated by the deprotonation of the backbone amide nitrogen of the residue C-terminal to the aspartic acid, which then acts as a nucleophile, attacking the side-chain ester of the aspartic acid to form a five-membered succinimide (B58015) ring.[3] This cyclic intermediate can then rearrange to form a mixture of α- and β-aspartyl peptides, leading to impurities that are often difficult to separate from the desired product.[3]

The Dmb group on the glycine backbone nitrogen in this compound sterically hinders the nucleophilic attack of the backbone nitrogen on the aspartyl side chain, thereby completely inhibiting aspartimide formation.[1][8]

The following diagram illustrates the mechanism of aspartimide formation and its prevention by the Dmb group.

Caption: Mechanism of aspartimide formation and its prevention using the Dmb group.

Disruption of Peptide Aggregation

In addition to preventing aspartimide formation, the bulky Dmb group disrupts the interchain hydrogen bonding that can lead to on-resin aggregation of the growing peptide chain.[2] This is particularly beneficial in the synthesis of hydrophobic or "difficult" sequences, where aggregation can lead to incomplete reactions and the formation of deletion sequences.[8] By maintaining good solvation of the peptide-resin, the Dmb group improves reaction kinetics and overall synthetic efficiency.[8]

Data Presentation: Improvement in Peptide Synthesis

The use of this compound has been shown to significantly improve the outcomes of challenging peptide syntheses.

Table 1: Comparative Yield and Purity for a "Difficult" Hydrophobic Peptide [8]

| Synthesis Strategy | Crude Yield (%) | Purity by RP-HPLC (%) |

| Standard Fmoc-SPPS | 15-25 | 30-40 |

| Fmoc-SPPS with Dmb-Dipeptide | 50-70 | >70 |

Table 2: Aspartimide Formation in an Asp-Gly Containing Peptide [8]

| Synthesis Strategy | Target Peptide (%) | Aspartimide Impurity (%) |

| Standard Fmoc-SPPS | 60-70 | 20-30 |

| Fmoc-SPPS with this compound | >95 | <2 |

Experimental Protocols

The incorporation of this compound into a peptide sequence follows standard Fmoc-SPPS protocols with minor adjustments.

Synthesis of this compound

A general procedure for the synthesis of the dipeptide building block is as follows:[4]

-

Preparation of H-(Dmb)Gly-OH: React 2,4-dimethoxybenzaldehyde (B23906) with glycine in a reductive amination reaction.

-

Silylation: Stir the resulting H-(Dmb)Gly-OH with N,O-bis(trimethylsilyl)acetamide in dichloromethane (B109758) until dissolved.

-

Coupling: Add the silylated intermediate to a solution of dry Fmoc-Asp(OtBu)-OSu in DMF.

-

Work-up and Purification: Monitor the reaction by TLC. Upon completion, perform an appropriate work-up and purify the product.

Incorporation of this compound in SPPS

The following is a general protocol for the manual coupling of the dipeptide onto a resin-bound peptide chain.[8]

Workflow for SPPS Incorporation:

Caption: Workflow for incorporating this compound in SPPS.

Detailed Steps:

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Activation of Dipeptide: In a separate vessel, dissolve this compound, a coupling reagent (e.g., HBTU), and an additive (e.g., HOBt) in DMF. Add a base (e.g., DIPEA) and allow the mixture to pre-activate for 2-5 minutes.

-

Coupling: Add the activated dipeptide solution to the resin and agitate the mixture for 2-4 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates successful coupling.

Cleavage and Deprotection

The Dmb group is labile to trifluoroacetic acid (TFA) and is cleaved simultaneously with the OtBu side-chain protecting group and the cleavage of the peptide from the resin during the final TFA cleavage step.[2][5]

Conclusion

This compound is a highly effective tool for overcoming two of the most significant challenges in Fmoc-SPPS: aspartimide formation and peptide aggregation. Its use leads to a substantial improvement in the yield and purity of synthetic peptides, particularly those containing the problematic Asp-Gly sequence or other "difficult" motifs. By understanding the structure and mechanism of this dipeptide and implementing the appropriate experimental protocols, researchers can significantly enhance the success rate of their peptide synthesis endeavors, facilitating advancements in drug discovery and development.

References

- 1. This compound (900152-72-9) for sale [vulcanchem.com]

- 2. peptide.com [peptide.com]

- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pongor.itk.ppke.hu [pongor.itk.ppke.hu]

- 5. media.iris-biotech.de [media.iris-biotech.de]

- 6. researchgate.net [researchgate.net]

- 7. interanalyt.ru [interanalyt.ru]

- 8. benchchem.com [benchchem.com]

The Role of 2,4-Dimethoxybenzyl (Dmb) Protection in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of solid-phase peptide synthesis (SPPS), particularly when dealing with "difficult sequences," the formation of secondary structures on the resin can lead to aggregation, incomplete reactions, and consequently, low yields and purity of the final peptide. Furthermore, specific amino acid sequences, such as Asp-Gly, are prone to side reactions like aspartimide formation. The 2,4-dimethoxybenzyl (Dmb) protecting group, employed as a temporary backbone amide protection, offers a robust solution to these significant challenges. By reversibly modifying the peptide backbone, the Dmb group effectively disrupts interchain hydrogen bonding, thereby preventing aggregation and enhancing the solubility of the growing peptide chain. Its application has been shown to significantly improve the synthetic efficiency of long and hydrophobic peptides. Moreover, the steric hindrance provided by the Dmb group, especially when incorporated as a dipeptide building block like Fmoc-Asp(OtBu)-(Dmb)Gly-OH, effectively suppresses the formation of aspartimide-related impurities. This technical guide provides a comprehensive overview of the function of Dmb protection in peptide synthesis, including detailed experimental protocols, quantitative data on its efficacy, and visualizations of the underlying chemical principles and workflows.

Core Principles of Dmb Protection

The 2,4-dimethoxybenzyl (Dmb) group is an acid-labile protecting group attached to the backbone amide nitrogen of an amino acid residue. Its primary functions in Fmoc-based solid-phase peptide synthesis (SPPS) are twofold:

-

Prevention of Peptide Aggregation: During the synthesis of long or hydrophobic peptides, the growing peptide chains can aggregate on the solid support through the formation of intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets. This aggregation hinders the access of reagents to the reactive sites, resulting in incomplete coupling and deprotection steps, and ultimately leading to deletion sequences and low purity of the crude peptide. The bulky Dmb group disrupts these hydrogen bonding networks, maintaining the solvation of the peptide-resin complex and ensuring efficient reaction kinetics throughout the synthesis.[1][2]

-

Suppression of Aspartimide Formation: The Asp-Gly sequence is particularly susceptible to a base-catalyzed side reaction where the backbone amide nitrogen attacks the side-chain ester of the aspartic acid residue, forming a cyclic aspartimide intermediate. This intermediate can then rearrange to form β-aspartyl peptides or lead to racemization. The Dmb group, by creating a tertiary amide bond, sterically hinders this intramolecular cyclization, thus significantly reducing or completely preventing aspartimide formation.[1][3][4]

Due to the steric hindrance of the Dmb-protected secondary amine, direct coupling of an amino acid onto a Dmb-protected residue is often difficult. To circumvent this, Dmb-protected amino acids are typically introduced as pre-formed dipeptide building blocks, most commonly as Fmoc-Xaa-(Dmb)Gly-OH.[1][3]

Quantitative Impact of Dmb Protection

The use of Dmb protection has a demonstrable positive impact on the yield and purity of synthesized peptides, particularly for sequences prone to aggregation or aspartimide formation.

Improvement in Peptide Purity and Yield

The prevention of aggregation by Dmb leads to more complete reactions at each step of the synthesis, resulting in a higher percentage of the target peptide in the crude product. This simplifies the subsequent purification process and increases the overall isolated yield.

| Peptide Sequence Type | Without Dmb Protection (Expected Crude Purity) | With Dmb Protection (Expected Crude Purity) | Reference |

| Hydrophobic Peptides | 40-70% | 70-95% | [5] |

| Long Peptides (>30 aa) | Often results in failed synthesis or very low purity | Significant improvement in purity and yield | [2] |

Suppression of Aspartimide Formation

The incorporation of this compound has been shown to be highly effective in preventing the formation of aspartimide and its related byproducts.

| Peptide Sequence | Protecting Strategy | Aspartimide-Related Impurities (%) | Reference |

| H-Val-Lys-Asp-Gly-Tyr-Leu-NH2 | Standard Fmoc-Asp(OtBu)-OH | Significant formation (qualitative) | [3] |

| H-Val-Lys-Asp-Gly-Tyr-Leu-NH2 | This compound | Complete suppression | [3][4] |

Experimental Protocols

Manual Solid-Phase Peptide Synthesis (SPPS) with a Dmb-Dipeptide

This protocol outlines the manual incorporation of an Fmoc-Aaa-(Dmb)Gly-OH dipeptide into a growing peptide chain on a solid support.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Aaa-(Dmb)Gly-OH (3 eq.)

-

HBTU (2.9 eq.)

-

HOBt (3 eq.)

-

DIPEA (6 eq.)

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

DCM (Dichloromethane)

-

20% Piperidine (B6355638) in DMF

Procedure:

-

Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes in a fritted reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain the solution. Repeat the treatment for an additional 15 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Activation of Dmb-Dipeptide: In a separate vessel, dissolve Fmoc-Aaa-(Dmb)Gly-OH, HBTU, and HOBt in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.

-

Coupling: Add the activated dipeptide solution to the resin. Agitate the mixture for 2-4 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates successful coupling.

Automated Solid-Phase Peptide Synthesis (SPPS) with a Dmb-Dipeptide

For automated peptide synthesizers, the Dmb-dipeptide can be handled as a standard amino acid with an extended coupling time.

Procedure:

-

Dissolve the Fmoc-Aaa-(Dmb)Gly-OH dipeptide in DMF at the standard concentration used for other amino acids.

-

Place the solution in the appropriate position on the synthesizer.

-

Program the instrument to perform a single coupling cycle for the dipeptide with a coupling time of at least 2 hours.

-

Ensure the subsequent amino acid coupling cycle is programmed as usual.

Final Cleavage and Deprotection

The Dmb group is acid-labile and is cleaved simultaneously with most common side-chain protecting groups (e.g., tBu, Boc, Trt) and the resin linker during the final TFA cleavage step.

Cleavage Cocktail (Example):

-

95% Trifluoroacetic Acid (TFA)

-

2.5% Triisopropylsilane (TIS)

-

2.5% Water

Procedure:

-

Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and cleaved protecting groups.

-

Dry the crude peptide under vacuum.

Visualizing the Role of Dmb Protection

Dmb Protection in SPPS Workflow

Caption: Workflow for incorporating a Dmb-dipeptide in SPPS.

Mechanism of Aspartimide Formation and Prevention by Dmb

Caption: Dmb protection sterically hinders aspartimide formation.

Case Study: Synthesis of "Difficult" Peptides

The synthesis of hydrophobic and aggregation-prone peptides, such as amyloid-β (Aβ) peptides implicated in Alzheimer's disease and transmembrane domains of proteins, presents a significant challenge for standard SPPS protocols. The use of Dmb-protected amino acids has been instrumental in the successful synthesis of such sequences. For instance, the incorporation of Fmoc-(Dmb)Gly-OH into hydrophobic sequences has been shown to improve reaction rates, leading to higher yields and fewer impurities.[1]

Conclusion

The 2,4-dimethoxybenzyl (Dmb) protecting group is an invaluable tool in modern solid-phase peptide synthesis. Its ability to disrupt peptide aggregation and suppress aspartimide formation directly translates to higher crude peptide purity and overall yield, especially for challenging sequences. The use of pre-formed Dmb-dipeptides has streamlined its incorporation into both manual and automated SPPS workflows. For researchers, scientists, and drug development professionals engaged in the synthesis of complex, hydrophobic, or aspartic acid-rich peptides, the strategic application of Dmb protection is a key enabling technology for achieving successful and efficient peptide production.

References

An In-depth Technical Guide to Utilizing Fmoc-Asp(OtBu)-(Dmb)Gly-OH for the Prevention of Aspartimide Formation in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Aspartimide formation is a significant challenge in solid-phase peptide synthesis (SPPS), particularly when using the Fmoc/tBu strategy. This side reaction, which occurs at aspartic acid residues, leads to the formation of a five-membered succinimide (B58015) ring, resulting in a mixture of α- and β-peptides upon ring opening, as well as potential racemization.[1][2][3] The Asp-Gly sequence is notoriously prone to this rearrangement due to the steric accessibility of the glycine (B1666218) residue.[1] This guide provides a comprehensive overview of Fmoc-Asp(OtBu)-(Dmb)Gly-OH, a specialized dipeptide designed to completely prevent aspartimide formation, thereby ensuring higher purity and yield of the target peptide.[4][5][6][7]

The Mechanism of Aspartimide Formation and its Prevention by this compound

Aspartimide formation is catalyzed by the basic conditions used for Fmoc deprotection, typically with piperidine.[1][2] The backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue acts as a nucleophile, attacking the side-chain carbonyl of the aspartate to form a succinimide ring.[1]

This compound circumvents this problem by modifying the backbone of the Asp-Gly motif. The 2,4-dimethoxybenzyl (Dmb) group is attached to the glycine nitrogen atom, converting the secondary amine into a tertiary amine.[4] This modification removes the reactive lone pair of electrons on the nitrogen, thus preventing the intramolecular cyclization that initiates aspartimide formation.[4][8] This strategy has been shown to completely inhibit this problematic side reaction.[4][5][6][7]

In addition to preventing aspartimide formation, the N-Dmb group also serves to disrupt peptide aggregation.[4][9] By interfering with the hydrogen bonding networks that lead to the formation of secondary structures on the resin, the Dmb group helps to maintain good solvation of the growing peptide chain, which is particularly beneficial for the synthesis of long or hydrophobic peptides.[9][10]

References

- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound (900152-72-9) for sale [vulcanchem.com]

- 5. This compound [cem.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound [cem.com]

- 8. biotage.com [biotage.com]

- 9. peptide.com [peptide.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Backbone Protection in Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the chemical synthesis of peptides and small proteins, becoming an indispensable tool in research and drug development.[1][2][3] The most common strategy, Fmoc/tBu SPPS, involves the stepwise addition of N-α-Fmoc-protected amino acids to a growing peptide chain anchored to a solid support.[4][5] However, a significant challenge arises during the synthesis of "difficult sequences"—peptides prone to on-resin aggregation.[3][6] This phenomenon, driven by intermolecular hydrogen bonding, can lead to poor solvation, incomplete reactions, and ultimately, low yields and purity of the target peptide.[1][2]

Backbone protection is a powerful strategy to mitigate these issues. By temporarily introducing a protecting group on the backbone amide nitrogen, the hydrogen bond donor is masked, disrupting the formation of β-sheet-like secondary structures responsible for aggregation.[7][8] This guide provides a comprehensive overview of the core principles, common strategies, and practical applications of backbone protection in Fmoc-SPPS for professionals in peptide research and drug development.

The Challenge of Peptide Aggregation in SPPS

During SPPS, as the peptide chain elongates beyond five or six residues, it can fold and form stable secondary structures on the resin.[6] Hydrophobic sequences are particularly susceptible to forming intermolecular β-sheets, leading to the collapse of the resin matrix and physical inaccessibility of the N-terminus for subsequent acylation and deprotection steps.[6] This results in failed or truncated sequences that are often difficult to separate from the desired product.[1][2]

Backbone protection directly addresses this by replacing a key hydrogen-bond donor (the N-H proton) with a sterically demanding group, thereby preventing the formation of these problematic interchain interactions.[7]

Key Backbone Protecting Groups

Several backbone protecting groups have been developed, each with distinct advantages and limitations. The most widely used are benzyl-based groups and pseudoprolines.[1][2]

2-Hydroxy-4-methoxybenzyl (Hmb)

The Hmb group is a cornerstone of backbone protection strategy.[9][10] A key feature is its 2-hydroxyl group, which facilitates the acylation of the sterically hindered secondary amine it creates.[11][12] The incoming activated amino acid is first captured by the hydroxyl group to form a phenyl ester, which then undergoes a rapid, intramolecular O→N acyl transfer to form the desired tertiary amide bond.[9][11]

-

Advantages: The O→N acyl shift mechanism overcomes the steric hindrance, making coupling efficient.[9][12] It has been shown to dramatically improve the synthesis of challenging peptides, such as turning an incomplete coupling (10-15% failure) into a complete reaction for the acyl carrier protein fragment ACP(65–74).[9]

-

Disadvantages: A potential side reaction during the activation of Fmoc-(Hmb)amino acids is the formation of a cyclic aryl ester (lactone), which reduces yield.[7][9] This can be avoided by using N,O-bis-Fmoc protected amino acids, where the hydroxyl group is also temporarily protected.[9][10]

2,4-Dimethoxybenzyl (Dmb)

The Dmb group is structurally similar to Hmb but lacks the 2-hydroxyl group.[9] This prevents the lactonization side reaction but makes direct coupling onto the Dmb-protected secondary amine very difficult due to steric hindrance.[9][12]

-

Advantages: Avoids the lactone side reaction seen with Hmb.[12] It is highly effective at preventing aggregation and is particularly crucial for suppressing aspartimide formation in Asp-Gly sequences.[6][8][12]

-

Disadvantages: Direct coupling is inefficient.[9][12] This is overcome by using pre-formed dipeptide building blocks, such as Fmoc-Xaa-(Dmb)Gly-OH.[12][13] During final TFA cleavage, the liberated Dmb cation can cause alkylation of sensitive residues like tryptophan.[14]

Pseudoproline Dipeptides

Pseudoprolines are formed from serine or threonine residues and are introduced as dipeptide units (e.g., Fmoc-Xaa-Ser(ψ-Pro)-OH). They introduce a "kink" into the peptide backbone, effectively disrupting secondary structure formation in a manner similar to proline.[6]

-

Advantages: Highly effective at preventing aggregation and have revolutionized the synthesis of many long and difficult peptides.[6][15] The acetonide protecting group is more acid-labile than benzyl (B1604629) groups and less prone to causing side reactions.[14]

-

Disadvantages: Their application is limited to sequences that contain serine, threonine, or cysteine residues.[14][16]

Tetrahydropyranyl (Thp)

The Thp group is a more recent addition, developed as a more acid-labile alternative to benzyl-based protection.[16]

-

Advantages: Its high acid lability allows for easier removal during final cleavage, which is a significant advantage when multiple backbone protecting groups are needed in a long synthesis.[14][16] Unlike Dmb, incomplete deprotection is less of an issue.[16]

-

Disadvantages: Like Dmb, it is best incorporated as a dipeptide building block to overcome difficult coupling.[16]

Quantitative Impact and Comparison

The primary goal of backbone protection is to improve the overall yield and purity of the final peptide. The impact of even small improvements in step-wise efficiency becomes dramatic over the course of a long synthesis.

Table 1: Theoretical Overall Yield vs. Step-wise Efficiency for a 70-mer Peptide

| Per-Step Efficiency (Coupling & Deprotection) | Overall Theoretical Yield |

|---|---|

| 97.0% | 1.4%[17][18] |

| 99.0% | 24.0%[17][18] |

This table illustrates how backbone protection, by pushing step-wise efficiency closer to 100%, can be the difference between a failed and a successful synthesis.

Table 2: Summary and Comparison of Common Backbone Protecting Groups

| Protecting Group | Introduction Method | Key Advantage(s) | Key Disadvantage(s) | Best For |

|---|---|---|---|---|

| Hmb | Fmoc-(Hmb)AA-OH | O→N acyl shift facilitates coupling.[9] | Can form lactone side-product during activation.[7] | General use in difficult sequences.[9] |

| Dmb | Fmoc-Xaa-(Dmb)Gly-OH | Prevents lactonization; suppresses aspartimide formation.[6][12] | Hindered coupling requires dipeptide use; can alkylate Trp.[12][14] | Sequences containing Asp-Gly motifs.[12] |

| Pseudoproline | Dipeptide Cassette | Highly effective structure-breaker.[6] | Limited to sequences containing Ser, Thr, or Cys.[14] | Ser/Thr-rich regions of long peptides.[16] |

| Thp | Dipeptide Cassette | Highly acid-labile, allowing for easy removal.[16] | Requires use as a dipeptide.[16] | Long peptides requiring multiple points of protection.[16] |

Experimental Protocols

Successful implementation of backbone protection requires specific adjustments to standard SPPS protocols.

Protocol 1: General Fmoc Deprotection

-

Treat the peptidyl-resin with a solution of 20% piperidine in N,N-dimethylformamide (DMF).[19][20]

-

Agitate for 5-20 minutes at room temperature.[19] For difficult deprotections, this step can be repeated or extended.

-

Drain the solution and wash the resin thoroughly with DMF (e.g., 5 times) to remove piperidine and the cleaved Fmoc adduct.[13]

Protocol 2: Coupling of a Dmb-Protected Dipeptide

This protocol is for introducing a unit like Fmoc-Ala-(Dmb)Gly-OH.

-

Pre-activation: In a separate vessel, dissolve the Fmoc-Aaa-(Dmb)Gly-OH dipeptide (1.5-3 eq), an activator like HBTU (1.5-3 eq), and HOBt (1.5-3 eq) in DMF. Add a base such as N,N-diisopropylethylamine (DIEA) (2-6 eq) and allow the mixture to pre-activate for 2-5 minutes.[13][20]

-

Coupling: Add the activated dipeptide solution to the deprotected peptidyl-resin.

-

Reaction Time: Agitate the mixture for an extended period, typically 2-4 hours at room temperature, to ensure complete coupling onto the free amine.[13]

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).[13]

-

Confirmation: Perform a Kaiser test to confirm the complete consumption of free primary amines.[13]

Protocol 3: Coupling onto an Hmb-Protected Amine

Coupling the next amino acid onto an Hmb-protected residue can be challenging despite the O→N shift mechanism.

-

Activation: Use highly reactive coupling agents. Amino acid fluorides or N-carboxyanhydrides (NCAs) have been found to be effective.[11] Alternatively, standard activators like TBTU/HOBt/DIEA can be used, but may require longer reaction times or double coupling.[10]

-

Coupling: Add the activated amino acid to the Hmb-protected peptidyl-resin and agitate until the reaction is complete, monitoring with a Kaiser test. The O→N acyl transfer is often the rate-limiting step.[11]

Protocol 4: Final Cleavage and Deprotection

-

Wash the final peptidyl-resin with DCM and dry it.

-

Prepare a cleavage cocktail. A standard cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

-

Important: When Dmb or Hmb groups are used, especially with Trp-containing peptides, the cleavage products can cause side-chain alkylation. The use of Fmoc-Trp(Boc) during synthesis and the addition of scavengers like TIS to the cleavage cocktail is strongly recommended.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. The crude peptide is then ready for purification by HPLC.

References

- 1. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. polypeptide.com [polypeptide.com]

- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 12. peptide.com [peptide.com]

- 13. benchchem.com [benchchem.com]

- 14. Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Automated synthesis of backbone protected peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 18. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 19. chemistry.du.ac.in [chemistry.du.ac.in]

- 20. rsc.org [rsc.org]

A Technical Guide to Fmoc-Asp(OtBu)-(Dmb)Gly-OH: A Key Tool in Modern Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the properties, applications, and experimental protocols for Fmoc-Asp(OtBu)-(Dmb)Gly-OH (CAS Number: 900152-72-9), a critical dipeptide building block in solid-phase peptide synthesis (SPPS). This guide is intended for researchers, scientists, and drug development professionals seeking to overcome common challenges in peptide synthesis, particularly the formation of aspartimide-related impurities. By providing a comprehensive overview and detailed methodologies, this document aims to facilitate the successful synthesis of complex and "difficult" peptide sequences with high purity and yield.

Core Concepts and Chemical Properties

This compound is a modified dipeptide specifically designed to address a persistent challenge in Fmoc-based SPPS: the base-catalyzed formation of aspartimide.[1][2] This side reaction is especially prevalent in sequences containing Asp-Gly motifs and leads to a mixture of impurities, including α- and β-aspartyl peptides, which are often difficult to separate from the target peptide.[3]

The key to this dipeptide's efficacy lies in the 2,4-dimethoxybenzyl (Dmb) group attached to the glycine (B1666218) backbone nitrogen.[1][2] This modification sterically hinders the nucleophilic attack of the backbone nitrogen on the aspartyl side chain, thereby preventing the cyclization reaction that initiates aspartimide formation.[4][5] The Dmb group is labile to trifluoroacetic acid (TFA) and is conveniently removed during the final cleavage of the peptide from the resin.[2][6]

The other protecting groups, 9-fluorenylmethoxycarbonyl (Fmoc) on the N-terminus and tert-butyl (OtBu) on the aspartic acid side chain, are standard in Fmoc-SPPS, providing orthogonal protection that allows for selective deprotection and chain elongation.[1][7]

Chemical Data

| Property | Value | Reference(s) |

| CAS Number | 900152-72-9 | [7][8] |

| Molecular Formula | C₃₄H₃₈N₂O₉ | [1][7] |

| Molecular Weight | 618.68 g/mol | [7] |

| Appearance | White to off-white powder | [7] |

| Purity (HPLC) | ≥ 95% | [7] |

| Synonyms | Fmoc-Asp(OtBu)-N-(2,4-dimethoxybenzyl)-Gly-OH | [7][8] |

Data Presentation: The Impact on Peptide Purity

The use of this compound has been demonstrated to significantly improve the purity of crude peptides, particularly those susceptible to aspartimide formation. The following tables provide a comparative overview of expected outcomes based on literature reports.

Table 1: Aspartimide Formation in an Asp-Gly Containing Peptide

| Synthesis Strategy | Target Peptide (%) | Aspartimide Impurity (%) |

| Standard Fmoc-SPPS | 60-70 | 20-30 |

| Fmoc-SPPS with this compound | >95 | <2 |

Data compiled from representative studies.[4]

Table 2: Comparative Yield and Purity for a "Difficult" Hydrophobic Peptide

| Synthesis Strategy | Crude Yield (%) | Purity by RP-HPLC (%) |

| Standard Fmoc-SPPS | 15-25 | 30-40 |

| Fmoc-SPPS with Dmb-Dipeptide | 50-70 | >70 |

Data compiled from representative studies.[5]

Experimental Protocols

This section provides detailed methodologies for the incorporation of this compound into a standard Fmoc-SPPS workflow.

Manual Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual coupling of the this compound dipeptide onto a resin-bound peptide chain.

Materials:

-

Fmoc-protected amino acid resin

-

This compound

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine (B6355638) in DMF

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Dipeptide Activation: In a separate vessel, dissolve this compound (1.5-2 equivalents), HBTU (1.5-2 equivalents), and HOBt (1.5-2 equivalents) in DMF. Add DIPEA (3-4 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

-

Coupling: Add the activated dipeptide solution to the resin. Agitate the mixture for 2-4 hours at room temperature. The acylation of the secondary amine formed by the Dmb group can be slower, hence the extended coupling time.[9]

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates successful coupling.[5]

-

Chain Elongation: Continue with the standard Fmoc-SPPS cycles for the subsequent amino acids.

Automated Solid-Phase Peptide Synthesis (SPPS) Protocol Adjustments

For automated peptide synthesizers, the this compound dipeptide can be treated as a standard amino acid with an extended coupling time.

-

Solution Preparation: Dissolve the this compound dipeptide in DMF at the standard concentration used for other amino acids.

-

Synthesizer Programming:

-

Place the dipeptide solution in the appropriate position on the synthesizer.

-

Program the instrument to perform a single coupling cycle for the dipeptide with a coupling time of at least 2 hours.

-

Ensure the subsequent amino acid coupling cycle is programmed as usual.

-

Final Cleavage and Deprotection

The Dmb group is acid-labile and is cleaved simultaneously with most common side-chain protecting groups (e.g., tBu, Boc, Trt) and the resin linker during the final TFA cleavage step.[2][6]

Materials:

-

Dry peptide-resin

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under a high vacuum for at least 1 hour.

-

Cleavage Reaction:

-

Place the dry peptide-resin in a suitable reaction vessel.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Allow the mixture to react at room temperature with occasional swirling for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the cleavage mixture to separate the resin.

-

Concentrate the filtrate and precipitate the crude peptide by adding cold diethyl ether.

-

-

Peptide Isolation:

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

-

Analysis: Analyze the crude peptide using reverse-phase HPLC (RP-HPLC) and mass spectrometry to confirm its identity and purity.

Visualizing the Core Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical pathways and experimental workflows discussed in this guide.

Caption: Mechanism of Aspartimide Formation in SPPS.

Caption: How Dmb Protection Prevents Aspartimide Formation.

Caption: SPPS Workflow for Incorporating this compound.

Conclusion

This compound is an indispensable tool for modern peptide synthesis, offering a robust solution to the persistent problem of aspartimide formation. Its use leads to significantly higher purity of crude peptides, simplifying purification processes and ultimately improving the overall efficiency of synthesizing complex and "difficult" peptides.[2] By incorporating this dipeptide building block into their synthetic strategies, researchers and drug development professionals can enhance the quality and yield of their target peptides, accelerating research and the development of novel peptide-based therapeutics.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound (900152-72-9) for sale [vulcanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences | Semantic Scholar [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. pongor.itk.ppke.hu [pongor.itk.ppke.hu]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Technical Guide: Physicochemical Properties and Synthetic Utility of Fmoc-Asp(OtBu)-(Dmb)Gly-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of Fmoc-Asp(OtBu)-(Dmb)Gly-OH, a critical dipeptide derivative utilized in advanced solid-phase peptide synthesis (SPPS). The primary focus of this document is to present its key quantitative data, elucidate the function of its constituent chemical moieties, and contextualize its application in the synthesis of complex or aggregation-prone peptide sequences.

Core Physicochemical Data

This compound is a modified dipeptide specifically designed to mitigate common side reactions during peptide synthesis. Its molecular properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 618.674 g/mol | [1] |

| 618.68 g/mol | [2] | |

| 618.7 g/mol | [3][4][5][6] | |

| Molecular Formula | C₃₄H₃₈N₂O₉ | [1][2][3][5] |

| CAS Number | 900152-72-9 | [1][2][3][4] |

| Appearance | White to off-white powder | [2] |

| Purity (HPLC) | ≥95% - ≥99.0% | [1][2] |

| Storage Conditions | ≤ -10 °C to 2-8°C | [2] |

Structural Components and Functional Significance

The unique structure of this compound incorporates several protecting groups, each serving a distinct purpose in peptide synthesis. The strategic combination of these groups is what lends this reagent its particular utility.

-

Fmoc (9-fluorenylmethoxycarbonyl) group: This is a base-labile protecting group for the N-terminus of the dipeptide, essential for the iterative nature of Fmoc-based SPPS.[1][2]

-

Asp(OtBu) (Aspartic acid with tert-butyl ester side chain): The OtBu group protects the carboxylic acid side chain of aspartic acid, preventing it from participating in unwanted reactions.[1]

-

Dmb (2,4-dimethoxybenzyl) group: This is a crucial backbone amide protecting group.[1] Its primary function is to prevent the formation of aspartimide, a common and problematic side reaction that occurs at Asp-Gly or Asp-X sequences during Fmoc deprotection.[1][5] The Dmb group achieves this by converting the secondary amide to a tertiary amine, which removes the reactive lone pair of electrons responsible for the cyclization reaction.[1]

-

Gly (Glycine): The second amino acid in this dipeptide. The Asp-Gly sequence is particularly susceptible to aspartimide formation, making this reagent highly valuable for incorporating this motif.[1]

The diagram below illustrates the relationship between the core dipeptide and its protective groups.

Application in Peptide Synthesis

Methodology:

The incorporation of this compound into a peptide sequence follows standard Fmoc-SPPS protocols.

-

Coupling: The dipeptide is coupled to the N-terminus of the growing peptide chain attached to the solid support. Standard coupling reagents such as PyBOP®/DIPEA or DIPCDI/HOBt can be effectively used.

-

Fmoc Deprotection: Following coupling, the Fmoc group is removed with a piperidine (B6355638) solution to deprotect the N-terminus for the next coupling step.

-

Cleavage and Dmb Removal: The Dmb group is acid-labile and is conveniently removed during the final cleavage of the peptide from the resin using trifluoroacetic acid (TFA).[1][5] This regenerates the native glycine (B1666218) residue without the need for additional deprotection steps.

The workflow for utilizing this dipeptide is outlined below.

Summary

This compound is an indispensable tool for peptide chemists. Its principal advantage is the complete inhibition of aspartimide formation at Asp-Gly sequences, a modification that can be difficult to detect and separate from the desired product.[1] Furthermore, the Dmb group can disrupt hydrogen bonding in the peptide backbone, reducing aggregation and improving the yield and purity of long or otherwise challenging peptides.[5] Its seamless integration into standard Fmoc-SPPS protocols makes it a highly effective solution for improving the fidelity of synthetic peptides for research, therapeutic, and diagnostic applications.

References

Technical Guide: Solubility and Handling of Fmoc-Asp(OtBu)-(Dmb)Gly-OH in Dimethylformamide (DMF)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Fmoc-Asp(OtBu)-(Dmb)Gly-OH in N,N-Dimethylformamide (DMF), a common solvent in solid-phase peptide synthesis (SPPS). This document offers quantitative solubility data, detailed experimental protocols for solubility determination, and best practices for handling this reagent in a laboratory setting.

Introduction

This compound is a crucial building block in modern peptide synthesis.[1] Its specialized structure, incorporating a dimethoxybenzyl (Dmb) group on the glycine (B1666218) backbone amide, is designed to prevent the formation of aspartimide, a common and problematic side reaction that can occur during the synthesis of peptides containing Asp-Gly sequences.[2][3] The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group facilitates its use in standard Fmoc-based SPPS protocols.[1][2] The tert-butyl (OtBu) group protects the side chain of the aspartic acid residue.[2] Understanding the solubility of this dipeptide derivative in DMF is critical for efficient stock solution preparation, accurate reagent delivery, and successful peptide coupling reactions.

Quantitative Solubility Data

The solubility of this compound in DMF has been qualitatively described as "clearly soluble".[4] Quantitative data has been derived from this information and is presented in the table below. It is important to note that solubility can be affected by the purity of the reagent, the specific grade of DMF used, temperature, and the presence of residual water.

| Compound | Solvent | Temperature | Concentration (mmol/mL) | Concentration (mg/mL) | Observation | Source |

| This compound | DMF | Not Specified | 0.5 | 309.34 | Clearly Soluble | Sigma-Aldrich[4] |

| Molecular Weight of this compound: 618.67 g/mol [2][5] |

Experimental Protocols

While specific experimental data on the full solubility curve of this compound in DMF is not extensively published, a general protocol for determining the solubility of a peptide or peptide derivative in a given solvent is provided below. This method can be used to generate a solubility profile under specific laboratory conditions.

Protocol for Determination of Solubility

-

Materials and Equipment:

-

This compound

-

Anhydrous DMF

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

HPLC system for concentration analysis (optional)

-

Thermostatically controlled shaker or water bath

-

-

Procedure:

-

Accurately weigh a specific amount of this compound (e.g., 10 mg) into a clean, dry vial.

-

Add a small, precise volume of DMF (e.g., 100 µL) to the vial.

-

Agitate the mixture vigorously using a vortex mixer for 2 minutes at a controlled temperature.

-

Visually inspect the solution for any undissolved solid.

-

If the solid has completely dissolved, repeat steps 2-4, adding small aliquots of the dipeptide until precipitation is observed.

-

If the solid has not dissolved, continue to add small, precise volumes of DMF (e.g., 50 µL) followed by agitation until the solid is fully dissolved.

-

For a more quantitative assessment, the saturated solution can be centrifuged to pellet any undissolved solid, and the concentration of the supernatant can be determined using a suitable analytical technique such as HPLC with a calibration curve.

-

Signaling Pathways and Logical Relationships

The primary role of this compound is not in a biological signaling pathway but rather in a chemical synthesis pathway to prevent a specific side reaction. The following diagram illustrates the logical relationship in peptide synthesis where this reagent is employed.

The following diagram illustrates the general workflow for preparing a stock solution of a peptide derivative like this compound for use in peptide synthesis.

Concluding Remarks

This compound exhibits good solubility in DMF, making it a convenient reagent for automated and manual solid-phase peptide synthesis.[4] While a precise solubility limit under varying conditions is not widely documented, the available data indicates that standard concentrations used in SPPS are readily achievable. For challenging applications or when working near the solubility limits, it is recommended that researchers perform in-house solubility tests using the protocol outlined in this guide. The use of this Dmb-protected dipeptide is a highly effective strategy to mitigate aspartimide formation, leading to higher purity of the final peptide product.[2][3]

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Fmoc-Asp(OtBu)-(Dmb)Gly-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a fundamental technique for the creation of peptides for research, therapeutic, and diagnostic applications. A significant challenge in Fmoc-based SPPS is the on-resin aggregation of the growing peptide chain, particularly in long or hydrophobic sequences, which can lead to incomplete reactions and difficult purifications.[1] Another common side reaction is the formation of aspartimide, especially in sequences containing the Asp-Gly motif, resulting in impurities that are difficult to separate from the target peptide.[1][2][3]

The use of the 2,4-dimethoxybenzyl (Dmb) protecting group on the backbone amide nitrogen offers a robust solution to these problems.[4][5] By incorporating Fmoc-Asp(OtBu)-(Dmb)Gly-OH, a pre-formed dipeptide, into the synthesis, inter-chain hydrogen bonding is disrupted, preventing aggregation and sterically hindering the nucleophilic attack that leads to aspartimide formation.[1][2] This dipeptide building block is readily integrated into standard Fmoc-SPPS protocols and the Dmb group is conveniently cleaved during the final trifluoroacetic acid (TFA) treatment.[2][6]

Key Applications and Advantages

The primary application of this compound is to enhance the synthesis of problematic peptide sequences. Its use is particularly advantageous in the following scenarios:

-

Sequences prone to aspartimide formation: The Asp-Gly sequence is highly susceptible to this side reaction. The Dmb group provides effective protection, significantly reducing or eliminating this impurity.[7][8][9]

-

Synthesis of long peptides (>30 amino acids): The Dmb group helps maintain good solvation of the peptide-resin, reducing the incidence of deletion and truncated sequences.[1]

-

Synthesis of hydrophobic peptides: By disrupting secondary structure formation, the Dmb group prevents on-resin aggregation, leading to increased yield and purity of the crude peptide.[1]

Data Presentation: Expected Improvements in Yield and Purity

The incorporation of this compound has been shown to lead to substantial improvements in the quality of crude peptide products. The following tables provide a representative comparison of expected outcomes based on literature reports.

Table 1: Comparative Yield and Purity for a "Difficult" Hydrophobic Peptide [1]

| Synthesis Strategy | Crude Yield (%) | Purity by RP-HPLC (%) |

| Standard Fmoc-SPPS | 15-25 | 30-40 |

| Fmoc-SPPS with Dmb-Dipeptide | 50-70 | >70 |

Table 2: Aspartimide Formation in an Asp-Gly Containing Peptide [1][7]

| Synthesis Strategy | Target Peptide (%) | Aspartimide Impurity (%) |

| Standard Fmoc-SPPS | 60-70 | 20-30 |

| Fmoc-SPPS with this compound | >95 | <2 |

Experimental Protocols

This section provides a detailed protocol for the manual solid-phase synthesis of a peptide incorporating the this compound dipeptide.

Materials and Reagents

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids

-

This compound

-

N,N'-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N'-Diisopropylethylamine (DIPEA)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

Protocol for Manual SPPS

This protocol outlines the steps for resin preparation, Fmoc deprotection, amino acid coupling (including the Dmb-dipeptide), and final cleavage and deprotection.

1. Resin Preparation and Swelling

-

Place the desired amount of Fmoc-Rink Amide resin in a reaction vessel.

-

Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.

-

Drain the DMF.

2. Fmoc Deprotection

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes and drain.

-

Repeat the piperidine treatment for 15 minutes and drain.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

3. Standard Amino Acid Coupling

-

In a separate vessel, dissolve the Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.

-

Add DIPEA (8 eq.) and allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Confirm complete coupling using a Kaiser test (a negative result indicates successful coupling).

4. This compound Coupling

-

In a separate vessel, dissolve this compound (2 eq.), HBTU (1.9 eq.), and HOBt (2 eq.) in DMF.

-

Add DIPEA (4 eq.) and allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated dipeptide solution to the resin.

-

Agitate the mixture for 2-4 hours at room temperature.[1]

-

Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Perform a Kaiser test to confirm the absence of free primary amines.

5. Final Cleavage and Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. The Dmb group is acid-labile and will be cleaved simultaneously with the other side-chain protecting groups and the resin linker.[1][4]

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

6. Analysis and Purification

-

Analyze the crude peptide using reverse-phase HPLC (RP-HPLC) to assess purity.

-

Purify the peptide by preparative RP-HPLC.

-

Confirm the identity of the purified peptide by mass spectrometry.

Automated SPPS Protocol Adjustments

For automated peptide synthesizers, the this compound dipeptide can be treated as a standard amino acid with an extended coupling time.[1]

-

Dissolve the this compound dipeptide in DMF at the standard concentration used for other amino acids.

-

Place the solution in the appropriate position on the synthesizer.

-

Program the instrument to perform a single coupling cycle for the dipeptide with a coupling time of at least 2 hours.[1]

Visualizations

Experimental Workflow for SPPS using this compound

Caption: SPPS workflow incorporating a Dmb-dipeptide for difficult sequences.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. bachem.com [bachem.com]

- 6. This compound (900152-72-9) for sale [vulcanchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound [cem.com]

Application Notes and Protocols for the Use of Fmoc-Asp(OtBu)-(Dmb)Gly-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Asp(OtBu)-(Dmb)Gly-OH is a specialized dipeptide building block designed for use in Solid-Phase Peptide Synthesis (SPPS) to address the significant challenge of aspartimide formation. This side reaction is particularly prevalent in sequences containing an Asp-Gly motif and can lead to impurities that are difficult to separate from the target peptide.[1][2] The incorporation of a 2,4-dimethoxybenzyl (Dmb) group on the glycine (B1666218) nitrogen atom effectively prevents this undesirable cyclization, thereby enhancing the purity and yield of the final peptide product.[3][4] These application notes provide a comprehensive guide to the properties, mechanism of action, and detailed protocols for the efficient utilization of this compound in SPPS.

Chemical Properties and Structure

This compound is a modified dipeptide with key chemical features that underpin its utility in peptide synthesis.

Table 1: Chemical and Physical Properties of this compound [1][5]

| Property | Value |

| Molecular Formula | C₃₄H₃₈N₂O₉ |

| Molecular Weight | 618.68 g/mol [6] |

| Appearance | White to off-white powder[6] |

| Purity (HPLC) | ≥ 95%[6] |

| CAS Number | 900152-72-9[1][6] |

The structure of this compound includes:

-

Fmoc (9-fluorenylmethoxycarbonyl) group: A base-labile N-terminal protecting group.[1]

-

Asp(OtBu): Aspartic acid with its side-chain carboxyl group protected by a tert-butyl (OtBu) ester.[1]

-

(Dmb)Gly: Glycine with a 2,4-dimethoxybenzyl (Dmb) group attached to the backbone amide nitrogen.[1]

Caption: Key structural components of this compound.

Mechanism of Action: Prevention of Aspartimide Formation

Aspartimide formation is a base-catalyzed intramolecular side reaction that occurs during the piperidine-mediated deprotection of the Fmoc group in SPPS. The exposed backbone amide nitrogen attacks the side-chain ester of the preceding aspartic acid residue, forming a five-membered succinimide (B58015) ring. This can subsequently open to yield a mixture of α- and β-aspartyl peptides, which are often difficult to separate from the desired product.

The Dmb group on the glycine nitrogen in this compound sterically hinders this unwanted cyclization. By converting the secondary amine of the peptide bond to a tertiary amine, the nucleophilicity of the backbone nitrogen is significantly reduced, thus preventing the intramolecular attack on the aspartyl side chain.[1][7]

Caption: Prevention of aspartimide formation using this compound.

Experimental Protocols

The incorporation of this compound is compatible with standard Fmoc-SPPS protocols, with minor adjustments to coupling times.[8]

Manual SPPS Protocol

This protocol outlines the manual coupling of this compound onto a resin-bound peptide chain.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagents (e.g., HATU, HBTU/HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Dipeptide Coupling:

-

In a separate vessel, dissolve this compound (1.5-2.0 equivalents) and a coupling agent such as HATU (1.5-2.0 equivalents) in DMF.

-

Add DIPEA (3.0-4.0 equivalents) to the solution and pre-activate for 1-2 minutes.

-

Add the activated dipeptide solution to the resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature.[2] Acylation of the secondary amine can be slower.[2]

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates successful coupling.

Automated SPPS Protocol Adjustments

This compound can be readily used in automated peptide synthesizers. The dipeptide is treated as a standard amino acid with an extended coupling time.

-

Solution Preparation: Dissolve the this compound dipeptide in DMF at the standard concentration used for other amino acids on the synthesizer.

-

Coupling Method: Program the synthesizer to use a standard coupling method (e.g., with HATU or HBTU/HOBt).

-

Extended Coupling Time: Set the coupling time for the this compound residue to a minimum of 2 hours, with 4 hours being optimal to ensure complete acylation.

Cleavage and Deprotection

The Dmb group is labile to trifluoroacetic acid (TFA) and is removed simultaneously with the side-chain protecting groups and cleavage of the peptide from the resin.[1][9]

Cleavage Cocktail: A common cleavage cocktail is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v).

Procedure:

-

Wash the dried peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

Note on Scavengers: The Dmb cation generated during cleavage is a potent alkylating agent.[10] It is crucial to use scavengers like TIS in the cleavage cocktail to prevent side reactions, particularly with sensitive residues like tryptophan.[11] If tryptophan is present in the sequence, the use of Fmoc-Trp(Boc)-OH is highly recommended.[10]

Data Presentation

The use of this compound significantly reduces the formation of aspartimide-related impurities, leading to a higher purity of the crude peptide.

Table 2: Comparison of Aspartimide Formation in an Asp-Gly Containing Peptide [12]

| Synthesis Strategy | Target Peptide (%) | Aspartimide Impurity (%) |

| Standard Fmoc-SPPS | 60-70 | 20-30 |

| Fmoc-SPPS with this compound | >95 | <2 |

Troubleshooting

Problem: Incomplete coupling of the this compound dipeptide.

-

Possible Cause: Insufficient coupling time or activation.

-